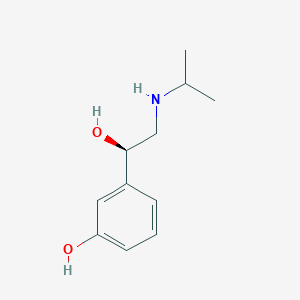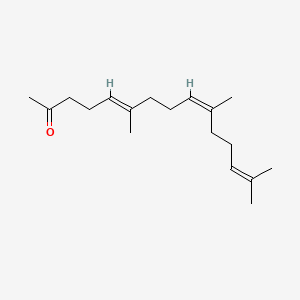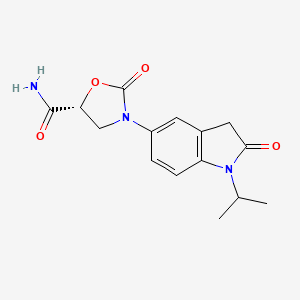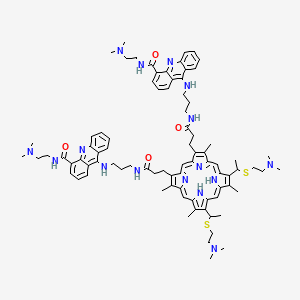
2-Hexenyl isovalerate (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexenyl isovalerate (2Z)-, also known as (2Z)-2-hexenyl 3-methylbutanoate, is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of isovaleric acid with 2-hexen-1-ol. This compound is known for its fruity aroma and is used in various applications, including flavoring agents and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexenyl isovalerate (2Z)- is typically synthesized through an esterification reaction. The reaction involves the condensation of isovaleric acid with 2-hexen-1-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation .
Industrial Production Methods
In industrial settings, the production of 2-Hexenyl isovalerate (2Z)- follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hexenyl isovalerate (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Isovaleric acid and 2-hexenal.
Reduction: 2-hexen-1-ol and isovaleric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Hexenyl isovalerate (2Z)- has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role as a pheromone or signaling molecule in certain organisms.
Medicine: Explored for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma .
Mechanism of Action
The mechanism of action of 2-Hexenyl isovalerate (2Z)- involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-Hexenyl isovalerate: The trans isomer of 2-Hexenyl isovalerate.
Hexyl isovalerate: An ester formed from hexanol and isovaleric acid.
2-Hexenyl acetate: An ester formed from 2-hexen-1-ol and acetic acid .
Uniqueness
2-Hexenyl isovalerate (2Z)- is unique due to its specific (2Z)-configuration, which imparts distinct olfactory properties compared to its trans isomer and other related esters. This configuration influences its interaction with olfactory receptors and its overall aroma profile .
Properties
CAS No. |
54675-77-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(Z)-hex-2-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- |
InChI Key |
SAVRWHQEMHIAEB-SREVYHEPSA-N |
Isomeric SMILES |
CCC/C=C\COC(=O)CC(C)C |
Canonical SMILES |
CCCC=CCOC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
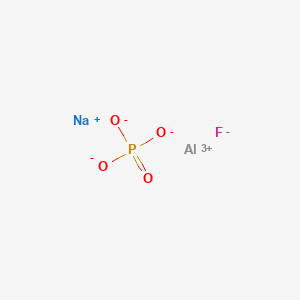
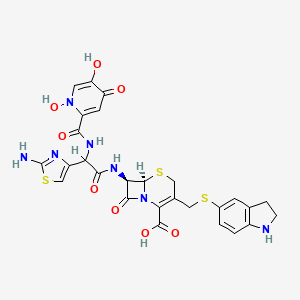
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
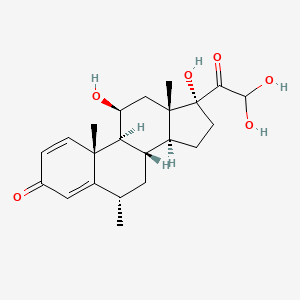
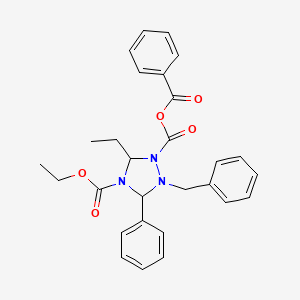
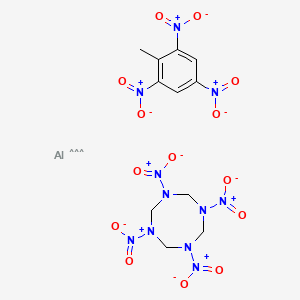
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
